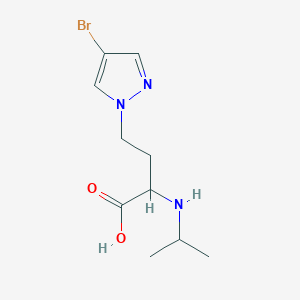
4-Bromo-3-(piperazin-1-ylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-[(piperazin-1-yl)methyl]aniline is a compound that features a bromine atom, a piperazine ring, and an aniline group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(piperazin-1-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with piperazine. One common method is the Mannich reaction, which involves the condensation of 4-bromoaniline with formaldehyde and piperazine under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with piperazine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(piperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
4-bromo-3-[(piperazin-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(piperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(piperazin-1-yl)methyl]aniline
- 4-fluoro-3-[(piperazin-1-yl)methyl]aniline
- 4-iodo-3-[(piperazin-1-yl)methyl]aniline
Uniqueness
4-bromo-3-[(piperazin-1-yl)methyl]aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties .
Properties
Molecular Formula |
C11H16BrN3 |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-3-(piperazin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H16BrN3/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8,13H2 |
InChI Key |
JJRSWASBUQVEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


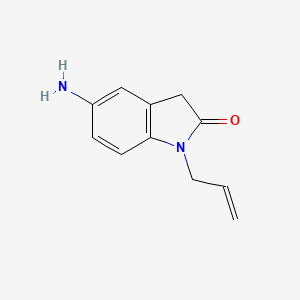
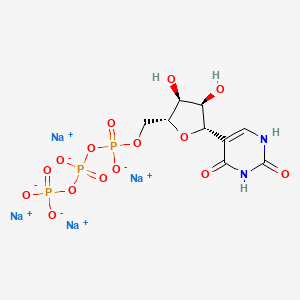
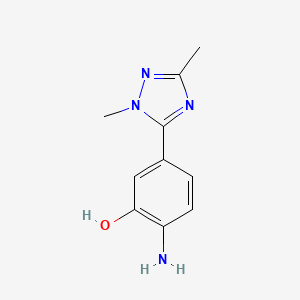
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)


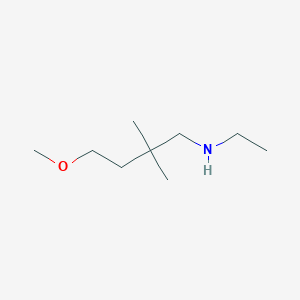
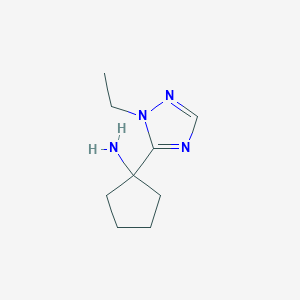

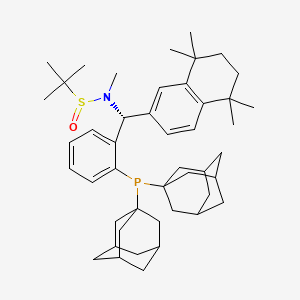
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
